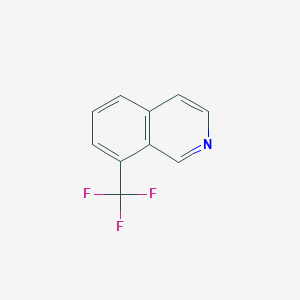

5-(Trifluoromethyl)isoquinoline

Vue d'ensemble

Description

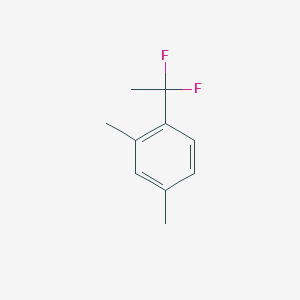

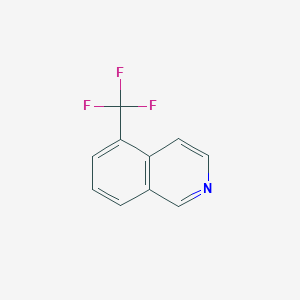

5-(Trifluoromethyl)isoquinoline is a chemical compound with the molecular formula C10H6F3N and a molecular weight of 197.16 . It is used for research purposes .

Synthesis Analysis

The synthesis of pyrazolo[5,1-a]isoquinolines, which are related to this compound, has been achieved via the annulation of pyrazole derivatives with alkynes. This process was catalyzed by ruthenium (II) and proceeded efficiently in water under a nitrogen atmosphere, leading to an excellent yield of the products .Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring fused to a pyridine ring, forming an isoquinoline moiety . The InChI code for this compound is 1S/C10H6F3N/c11-10(12,13)9-3-1-2-7-6-14-5-4-8(7)9/h1-6H .Physical And Chemical Properties Analysis

This compound has a predicted density of 1.311±0.06 g/cm3 and a predicted boiling point of 258.0±35.0 °C .Applications De Recherche Scientifique

Photochemical Trifluoromethylation

- Application : The photochemical introduction of the trifluoromethyl group into aromatic and heteroaromatic rings, including isoquinolines, has been investigated. This method is significant for synthesizing pharmacologically important compounds like 5-trifluoromethyluracil, showcasing the role of trifluoromethylated isoquinolines in medicinal chemistry (Akiyama et al., 1988).

Antitumor Activity

- Application : Certain isoquinoline derivatives, including those modified with trifluoromethyl groups, have shown potential in antitumor activity. For instance, derivatives like 5-(4'-tert-butylphenyl) analogs displayed cytotoxicity against tumor cell lines (Houlihan et al., 1995).

Ligand Chemistry

- Application : Bi-isoquinoline, including trifluoromethylated derivatives, can serve as building blocks for non-sterically hindering chelates. This has implications in designing metal complexes with potential applications in catalysis and material science (Durola et al., 2006).

Luminescence and Electronic Properties

- Application : Trifluoromethylated phenylisoquinoline-based iridium(III) complexes have been studied for their photophysical and electrochemical properties. These complexes exhibit orange phosphorescence, relevant for materials science, specifically in light-emitting devices (Niu et al., 2014).

DNA Interaction and Anticancer Activity

- Application : Triruthenium complexes with isoquinoline ligands, including trifluoromethylated variants, show anticancer activity and interact with DNA. These findings are pivotal in drug design and development for cancer treatment (Possato et al., 2020).

Orientations Futures

The future directions for 5-(Trifluoromethyl)isoquinoline and related compounds are promising. It is expected that many novel applications of trifluoromethylpyridine, a related compound, will be discovered in the future . The synthesis of pyrazolo[5,1-a]isoquinolines via C–H/N–H annulation of pyrazoles and alkynes with ruthenium (II) catalysts also represents a significant advancement in the field .

Mécanisme D'action

Target of Action

Isoquinoline derivatives have been known to exhibit various biological activities and are essential components in pharmaceuticals .

Mode of Action

The introduction of fluorine atoms or fluoroalkyl groups into a lead molecule is a widely used strategy to enhance the pharmacologically relevant properties . The trifluoromethyl group (CF3) on the isoquinoline ring may influence the compound’s interaction with its targets, potentially altering their function and resulting in unique bioactivities .

Biochemical Pathways

Isoquinoline derivatives are known to be involved in various biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The presence of the trifluoromethyl group may influence these properties, potentially enhancing the compound’s bioavailability .

Result of Action

Fluorinated isoquinolines, which include 5-(trifluoromethyl)isoquinoline, are known for their unique characteristics such as biological activities and light-emitting properties .

Analyse Biochimique

Biochemical Properties

5-(Trifluoromethyl)isoquinoline plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The trifluoromethyl group enhances the compound’s ability to form stable interactions with target biomolecules, leading to significant biochemical effects .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of key signaling molecules, leading to alterations in cellular responses. Additionally, this compound has been shown to affect the expression of specific genes, thereby influencing cellular functions such as proliferation, differentiation, and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function This compound has shown stability under various experimental conditions, making it suitable for long-term studiesLong-term exposure to this compound has been observed to cause changes in cellular function, highlighting the importance of understanding its temporal effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of this compound can have beneficial effects on cellular function, while high doses may lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its optimal effects. Understanding the dosage effects is crucial for determining the therapeutic potential and safety of this compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for understanding its biochemical effects. This compound can interact with specific transporters and binding proteins, influencing its localization and accumulation within cells. The trifluoromethyl group enhances the compound’s ability to be transported across cellular membranes, leading to its distribution in various cellular compartments. Understanding the transport and distribution mechanisms is essential for determining the compound’s bioavailability and efficacy .

Subcellular Localization

The subcellular localization of this compound is an important aspect of its biochemical activity. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. The trifluoromethyl group plays a role in determining the compound’s localization, influencing its activity and function within cells. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications .

Propriétés

IUPAC Name |

5-(trifluoromethyl)isoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3N/c11-10(12,13)9-3-1-2-7-6-14-5-4-8(7)9/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFXXUPORXKYIBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C(=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.